

Cog133: A Fragment of Apolipoprotein E with Neuroprotective and Anti-inflammatory Potential

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Compound of Interest

Compound Name: Cog 133 trifluoroacetate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cog133, a 17-amino acid peptide fragment derived from the receptor-binding region of human Apolipoprotein E (ApoE) corresponding to residues 133-149, has emerged as a promising therapeutic agent with potent neuroprotective and anti-inflammatory properties.^{[1][2]} As an ApoE mimetic, Cog133 competes with the full-length ApoE protein for binding to members of the low-density lipoprotein (LDL) receptor family, thereby modulating a variety of cellular signaling pathways implicated in neurodegenerative diseases and inflammatory conditions.^[1] ^[2] This technical guide provides a comprehensive overview of Cog133, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the signaling pathways it influences.

Physicochemical Properties and Quantitative Data

Cog133 is a synthetic peptide with the amino acid sequence Ac-LRVRLASHLRKLRKRL-amide.^[1] The N-terminus is acetylated and the C-terminus is amidated to enhance its stability.^[1]

Table 1: Quantitative Data for Cog133

Parameter	Value	Cell/System	Reference
Binding Affinity (Kd)			
LRP1	Not explicitly reported for Cog133. RAP, a ligand for LRP1, binds with a Kd of 0.68 nM.	Surface Plasmon Resonance	[3]
IC50 Values			
α 7 Nicotinic Acetylcholine Receptor (nAChR) Antagonism	445 nM	Xenopus oocytes expressing α 7 nAChRs	[4]
In Vivo Efficacy			
Reduction in intestinal MPO levels (3 μ M)	Significant (p < 0.05)	5-FU-induced mucositis in Swiss mice	[1]
Reduction in intestinal IL-1 β levels (1 and 3 μ M)	Significant (p < 0.05 and p < 0.001, respectively)	5-FU-induced mucositis in Swiss mice	[1]
Reduction in serum TNF- α	Significant	LPS-challenged mice	[1]
In Vitro Efficacy			
Inhibition of NO, TNF- α , and IL-6 release	Dose-dependent	LPS and IFN- γ -stimulated macrophages	
Improved IEC-6 cell viability (0.02, 0.2, and 2.0 μ M)	Significant	5-FU-challenged IEC-6 cells in glutamine-free media	

Mechanism of Action

Cog133 exerts its biological effects through multiple mechanisms, primarily involving its interaction with cell surface receptors and subsequent modulation of intracellular signaling cascades.

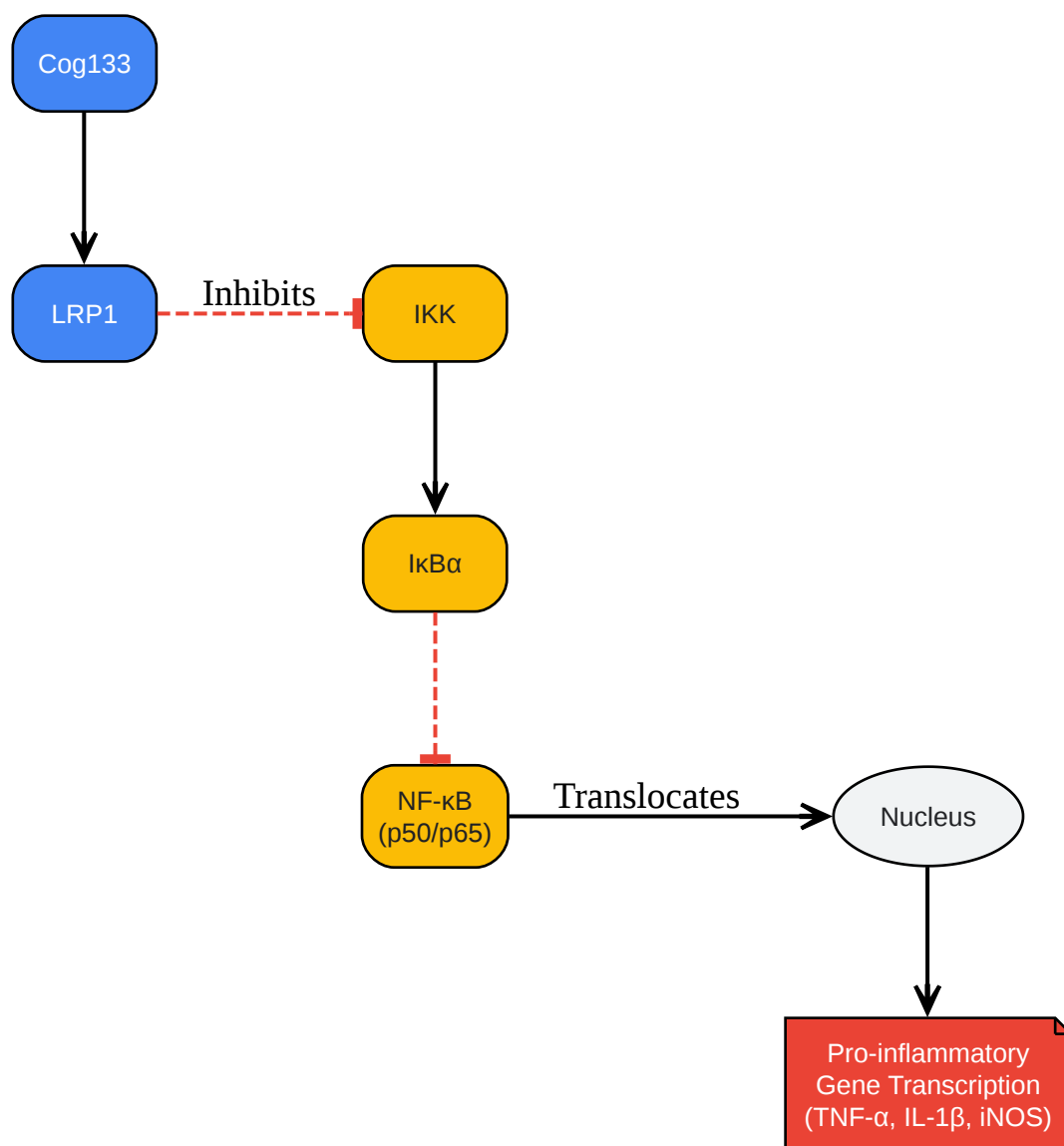
Receptor Interactions

- **Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1):** Cog133 competes with ApoE for binding to LRP1, a large endocytic and signaling receptor.[\[2\]](#) This interaction is crucial for many of its neuroprotective and anti-inflammatory effects. While a specific K_d value for Cog133 binding to LRP1 has not been reported, the high-affinity interaction of other ligands with LRP1 suggests a strong binding potential.[\[3\]](#)
- **α7 Nicotinic Acetylcholine Receptor (nAChR):** Cog133 acts as a non-competitive antagonist of the α7 nAChR with an IC₅₀ of 445 nM.[\[4\]](#) This receptor is implicated in neuroinflammation and excitotoxicity.

Signaling Pathways

Cog133 has been shown to modulate several key signaling pathways:

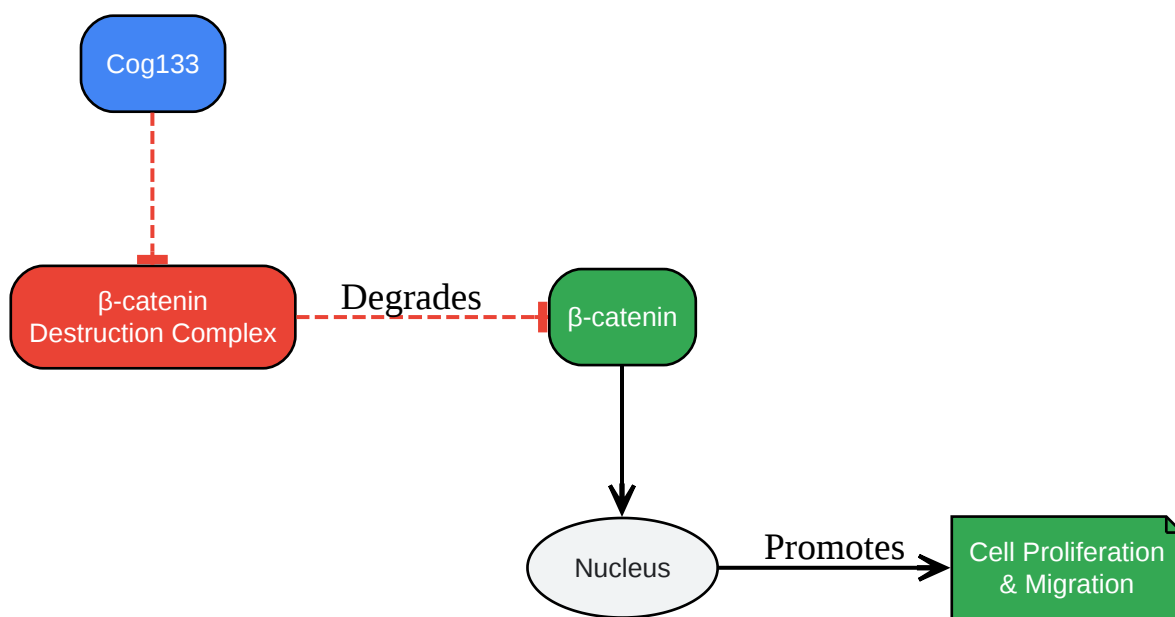
- **NF-κB Signaling Pathway:** A central mechanism of Cog133's anti-inflammatory action is the inhibition of the canonical NF-κB signaling pathway. It has been shown to reduce the activity of IκB kinase (IKK), which is responsible for phosphorylating the inhibitory protein IκBα.[\[5\]](#) This prevents the degradation of IκBα and the subsequent translocation of the p50/p65 NF-κB dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as TNF-α, IL-1β, and iNOS.[\[1\]](#)[\[2\]](#)

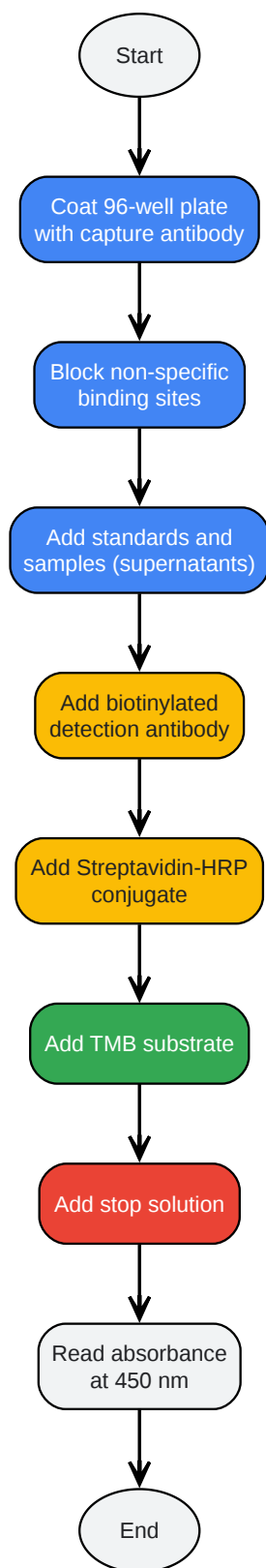


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Cog133 inhibits the canonical NF-κB signaling pathway.

- Wnt/β-catenin Signaling Pathway: In models of intestinal injury, Cog133 has been shown to promote tissue repair by modulating the Wnt/β-catenin pathway. It appears to reduce the expression of the β-catenin destruction complex, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates genes involved in cell proliferation and migration.[2]





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References

- 1. Apolipoprotein E COG 133 mimetic peptide improves 5-fluorouracil-induced intestinal mucositis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ApoE Mimetic Peptides to Improve the Vicious Cycle of Malnutrition and Enteric Infections by Targeting the Intestinal and Blood-Brain Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High Affinity Binding of the Receptor-associated Protein D1D2 Domains with the Low Density Lipoprotein Receptor-related Protein (LRP1) Involves Bivalent Complex Formation: CRITICAL ROLES OF LYSINES 60 AND 191 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) [hookelabs.com]
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